3-Chloro-5-fluoroisonicotinaldehyde
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Overview
Description
3-Chloro-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 . It is used in research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoroisonicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . Unfortunately, the specific structural details or 3D conformation are not provided in the search results.Scientific Research Applications
Catalytic Dehydrohalogenation : A study by Teinz et al. (2011) investigated the dehydrochlorination and dehydrofluorination reactions on 3-chloro-1,1,1,3-tetrafluorobutane using nanoscopic metal fluorides as catalysts. This research provides insights into selective catalysts for dehydrofluorination and dehydrochlorination reactions, which could be relevant for compounds like 3-Chloro-5-fluoroisonicotinaldehyde (Teinz, K., Wuttke, S., Börno, F., Eicher, J., & Kemnitz, E., 2011).
Detection Methods in Gel Electrophoresis : Bonner and Laskey (1974) described a method for detecting 3H in polyacrylamide gels using fluorography. This method, while not directly linked to 3-Chloro-5-fluoroisonicotinaldehyde, shows the application of similar compounds in biochemical analysis (Bonner, W., & Laskey, R., 1974).
Chiral Stationary Phases in Liquid Chromatography : Chankvetadze et al. (1997) explored the use of 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography. This research is relevant for understanding the role of halogenated compounds in chiral discrimination, which may extend to compounds like 3-Chloro-5-fluoroisonicotinaldehyde (Chankvetadze, B., Chankvetadze, L., Sidamonidze, S., Kasashima, E., Yashima, E., & Okamoto, Y., 1997).
Charge Control in SNAr Reactions : Cervera et al. (1996) studied the reactions of 3-fluoro-4-chloronitrobenzene, which provide insights into the substitution reactions in aromatic compounds, potentially applicable to the understanding of reactions involving 3-Chloro-5-fluoroisonicotinaldehyde (Cervera, M., Marquet, J., & Martin, X., 1996).
Nucleophilic Aromatic Substitutions : Research by Duckett et al. (2006) on the metabolic fate of 3-chloro-4-fluoroaniline in rats using various analytical techniques provides a framework for understanding the metabolism and reactivity of similar halogenated aromatic compounds (Duckett, C., Lindon, J., Walker, H., Abou-Shakra, F., Wilson, I., & Nicholson, J., 2006).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPVMCTUXLWQJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoroisonicotinaldehyde |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.